3-Hydroxyibuprofen

Beschreibung

Significance of Drug Metabolite Research in Contemporary Pharmacology

The investigation of drug metabolites is a cornerstone of modern pharmacology. Understanding how the body processes a drug can provide critical insights into its efficacy and potential for drug-drug interactions. The metabolic fate of a drug determines its duration of action and the chemical nature of the substances that are ultimately eliminated from the body. drugbank.com For many drugs, metabolites can be pharmacologically active, sometimes contributing significantly to the therapeutic effect or, conversely, to adverse reactions. Research into specific metabolic pathways, such as the formation of 3-hydroxyibuprofen, helps to characterize the enzymes involved, which can vary between individuals due to genetic factors. srce.hrnih.gov

Overview of Ibuprofen (B1674241) Biotransformation Pathways and Major Metabolites

Ibuprofen is administered as a racemic mixture of two enantiomers, (R)-ibuprofen and (S)-ibuprofen. nih.gov The (S)-enantiomer is primarily responsible for the drug's anti-inflammatory activity. nih.govdrugbank.com A significant portion of the less active (R)-ibuprofen is converted to the (S)-form in the body. nih.govdrugbank.comwikipedia.org

The primary route of ibuprofen metabolism is oxidation by cytochrome P450 (CYP) enzymes in the liver. nih.govpharmgkb.org This process results in the formation of several hydroxylated metabolites. wikipedia.orgpharmgkb.org The major metabolites found in urine are 2-hydroxyibuprofen (B1664085) and carboxyibuprofen (B1674242). pharmgkb.orgtandfonline.com this compound is also a notable, albeit sometimes less abundant, metabolite. pharmgkb.orgsigmaaldrich.com These hydroxylated metabolites are considered to have no significant pharmacological activity. pharmgkb.org Following this initial oxidation (Phase I metabolism), the metabolites can undergo further conjugation with glucuronic acid (Phase II metabolism) to increase their water solubility and facilitate their excretion in the urine. drugbank.comtandfonline.com Very little ibuprofen is excreted from the body unchanged. nih.gov

The formation of these metabolites is stereoselective, meaning the different enantiomers of ibuprofen are metabolized at different rates and via different primary enzyme pathways. tandfonline.com For instance, the metabolism of (S)-ibuprofen is predominantly carried out by the enzyme CYP2C9, while (R)-ibuprofen is metabolized more by CYP2C8. pharmgkb.org

Interactive Data Table: Key Enzymes in Ibuprofen Metabolism

| Metabolite | Precursor | Key Enzymes Involved |

| This compound | Ibuprofen | CYP2C9, CYP2C19, CYP2C8 hmdb.ca |

| 2-Hydroxyibuprofen | Ibuprofen | CYP2C9, CYP2C8, CYP3A4, CYP2C19, CYP2D6, CYP2E1, CYP2B6 pharmgkb.org |

| Carboxyibuprofen | 2-Hydroxyibuprofen, this compound | Cytosolic dehydrogenases, CYP2C9 nih.govhmdb.ca |

| (S)-Ibuprofen | (R)-Ibuprofen | Alpha-methylacyl-CoA racemase nih.govdrugbank.com |

Rationale for Dedicated Academic Research on this compound

Dedicated research on this compound is driven by several key factors. Firstly, as a product of CYP2C9 and CYP2C19 activity, studying its formation provides a window into the function of these important drug-metabolizing enzymes. hmdb.caresearchgate.net Genetic variations (polymorphisms) in the genes for these enzymes can lead to significant differences in how individuals metabolize ibuprofen and other drugs, potentially affecting therapeutic outcomes. srce.hrresearchgate.net

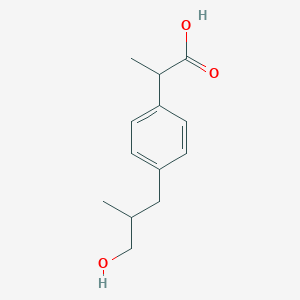

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[4-(3-hydroxy-2-methylpropyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-9(8-14)7-11-3-5-12(6-4-11)10(2)13(15)16/h3-6,9-10,14H,7-8H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFAIHLSDLUYLQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)C(C)C(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301344828 | |

| Record name | 3-Hydroxyibuprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301344828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53949-54-5 | |

| Record name | 2,4'-(2-Hydroxymethylpropyl)phenylpropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053949545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxyibuprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301344828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[4-(3-hydroxy-2-methylpropyl)phenyl]propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXYIBUPROFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C41B66XGBS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biochemical Pathways of 3 Hydroxyibuprofen Formation

Enzymatic Hydroxylation of Ibuprofen (B1674241) to 3-Hydroxyibuprofen

The initial and rate-limiting step in the primary metabolism of ibuprofen is the hydroxylation of its isobutyl side chain, leading to the formation of several hydroxylated metabolites, including this compound. drugbank.com This Phase I metabolic reaction is catalyzed by a specific group of enzymes.

Identification and Characterization of Cytochrome P450 Isoforms (CYPs) Involved in 3-Hydroxylation

The enzymatic hydroxylation of ibuprofen is primarily mediated by the cytochrome P450 (CYP) superfamily of heme-thiolate monooxygenases. researchgate.netnih.gov Extensive research has identified specific CYP isoforms responsible for this biotransformation. Cytochrome P450 2C9 (CYP2C9) is recognized as the major catalyst in the formation of this compound. drugbank.comnih.govnih.gov In fact, it is considered the only human CYP known to produce physiologically relevant quantities of this specific metabolite. nih.gov

| CYP Isoform | Role in 3-Hydroxylation | Primary Substrate Enantiomer | Reference |

|---|---|---|---|

| CYP2C9 | Major catalyst; primary enzyme responsible. | (S)-ibuprofen | drugbank.comnih.govnih.govclinpgx.org |

| CYP2C19 | Minor role. | Not specified for 3-hydroxylation | drugbank.comclinpgx.org |

| CYP2C8 | Minor role in overall ibuprofen metabolism, primarily 2-hydroxylation. | (R)-ibuprofen (for 2-hydroxylation) | drugbank.comnih.govclinpgx.org |

Co-factor Requirements and Mechanistic Aspects of Hydroxylation Reactions

The catalytic activity of cytochrome P450 enzymes is dependent on specific co-factors and a well-defined reaction mechanism. As a class I P450 redox system, the hydroxylation of ibuprofen requires a redox partner protein to transfer electrons from the co-factor NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate). nih.gov In human liver microsomes, this partner is NADPH-cytochrome P450 reductase (CPR). nih.gov

The hydroxylation mechanism involves the activation of molecular oxygen. The process begins with the binding of the ibuprofen substrate to the active site of the CYP enzyme. Electrons are then transferred from NADPH via CPR to the heme iron of the CYP, reducing it. This allows for the binding of molecular oxygen, which is subsequently cleaved. One oxygen atom is reduced to water, while the other forms a highly reactive ferryl-oxo intermediate. This potent oxidizing species is responsible for abstracting a hydrogen atom from the C3 position of the ibuprofen molecule, followed by the insertion of a hydroxyl group to yield this compound. researchgate.net

Regioselectivity and Stereoselectivity in the Formation of this compound from Ibuprofen Enantiomers

Ibuprofen is administered as a racemic mixture, containing equal amounts of two enantiomers: (S)-ibuprofen and (R)-ibuprofen. The metabolic hydroxylation process exhibits both regioselectivity (preference for a specific position on the molecule) and stereoselectivity (preference for one enantiomer over the other).

CYP2C9, the primary enzyme for 3-hydroxylation, preferentially metabolizes the (S)-enantiomer. clinpgx.org In contrast, CYP2C8 demonstrates stereoselectivity for the (R)-enantiomer, but its primary action is catalyzing 2-hydroxylation, not 3-hydroxylation. nih.govclinpgx.org This enzymatic preference means that the formation of this compound is largely derived from (S)-ibuprofen. This is significant because (S)-ibuprofen is the more pharmacologically active enantiomer. researchgate.net The metabolism via oxidation shows clear enantioselectivity for (S)-ibuprofen. nih.gov

| Enzyme | Preferred Enantiomer | Primary Hydroxylated Product | Reference |

|---|---|---|---|

| CYP2C9 | (S)-ibuprofen | This compound, 2-hydroxyibuprofen (B1664085) | nih.govclinpgx.org |

| CYP2C8 | (R)-ibuprofen | 2-hydroxyibuprofen | nih.govclinpgx.org |

Subsequent Metabolic Transformations of this compound

Following its formation, this compound does not accumulate but is rapidly converted into further metabolites through additional Phase I and Phase II reactions. These transformations facilitate its elimination from the body.

Oxidation of this compound to Carboxy-Ibuprofen

The primary alcohol group of this compound undergoes further oxidation to a carboxylic acid, forming carboxy-ibuprofen. drugbank.comnih.gov This metabolite, along with 2-hydroxyibuprofen, is one of the two major urinary metabolites of ibuprofen. nih.gov This conversion is a critical step in the metabolic cascade. The transformation of this compound to carboxy-ibuprofen is reported to be mediated by cytosolic dehydrogenases and also by CYP2C9. nih.gov

Conjugation Pathways of this compound (e.g., Glucuronidation)

To increase water solubility and facilitate excretion, this compound and its subsequent metabolite, carboxy-ibuprofen, can undergo Phase II conjugation reactions. nih.gov The most prominent of these is glucuronidation, where glucuronic acid is attached to the metabolite. nih.govmpa.se This process is catalyzed by UDP-glucuronosyltransferases (UGTs). nih.gov

Specifically, this compound can be a substrate for UGT1A1, leading to the formation of a this compound glucuronide. Additionally, sulfation, another conjugation pathway, can occur. The enzyme Sulfotransferase family cytosolic 2B member 1 (SULT2B1) can catalyze the transfer of a sulfonate group to this compound, forming a sulfate (B86663) conjugate. These conjugation reactions result in highly polar compounds that are readily eliminated via urine. drugbank.com

Exploration of Other Phase II Metabolic Transformations

Following its formation via Phase I oxidation, this compound, along with other ibuprofen metabolites, can undergo Phase II metabolic transformations. nih.gov Phase II reactions involve the conjugation of the metabolite with endogenous polar molecules, which increases water solubility and facilitates excretion from the body. nih.govdrughunter.com For metabolites of carboxylic acid-containing drugs like ibuprofen, the primary Phase II reaction is glucuronidation. researchgate.netox.ac.uk

Glucuronidation: This is the most common Phase II pathway for ibuprofen and its metabolites. drughunter.com The carboxylic acid group of this compound is a target for conjugation with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). drughunter.com This process results in the formation of a 1-β-O-acyl glucuronide, a highly polar and readily excretable compound. nih.govox.ac.uk While ibuprofen itself is known to be metabolized by UGT2B7, the specific UGT isoforms involved in the glucuronidation of its hydroxylated metabolites are a subject of ongoing research. researchgate.net

Other Potential Conjugation Pathways: While glucuronidation is the major route, other Phase II reactions could theoretically occur.

Sulfonation: This pathway involves the transfer of a sulfonate group, catalyzed by sulfotransferases (SULTs). drughunter.com The Human Metabolome Database entry for this compound lists a sulfotransferase, suggesting a potential, though less characterized, role for this pathway.

Amino Acid Conjugation: Metabolites can be conjugated with amino acids. For instance, ibuprofen taurate has been identified as a metabolite in rats, indicating that conjugation with amino acids like taurine (B1682933) is a possible metabolic route in some species. nih.gov

Table 2: Potential Phase II Metabolic Transformations of this compound

| Reaction | Enzyme Family | Description |

|---|---|---|

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | The primary Phase II pathway, where glucuronic acid is attached to the carboxylic acid group of this compound, significantly increasing its water solubility for excretion. drughunter.comresearchgate.netox.ac.uk |

| Sulfonation | Sulfotransferases (SULTs) | A possible minor pathway involving the addition of a sulfonate group to the molecule. drughunter.com |

| Amino Acid Conjugation | Amino acid N-acyltransferases (AATs) | Involves conjugation with amino acids such as taurine; observed for ibuprofen in animal models. nih.govdrughunter.com |

Chemical Synthesis and Derivatization Strategies for 3 Hydroxyibuprofen in Research

Development of Synthetic Routes for 3-Hydroxyibuprofen and its Stereoisomers for Reference Standards

The availability of pure this compound and its stereoisomers is essential for their use as analytical standards. nih.govsigmaaldrich.com While detailed multi-step chemical syntheses from basic starting materials are not extensively published in readily available literature, the focus has been on obtaining these compounds for immediate use in research. Commercially, these reference standards are available, implying established, albeit often proprietary, synthetic routes. alsachim.comschd-shimadzu.comsimsonpharma.com

The synthesis of ibuprofen (B1674241) itself can be initiated from isobutylbenzene (B155976) through processes like Friedel-Crafts acylation followed by a series of reactions to form the propanoic acid moiety. wikipedia.org Conceptually, the synthesis of this compound would necessitate the introduction of a hydroxyl group at the C3 position of the isobutyl side chain. This could potentially be achieved through selective oxidation or hydroxylation reactions on an appropriate ibuprofen precursor. The challenge lies in achieving regioselectivity to target the C3 position specifically.

Given that ibuprofen possesses a chiral center, its metabolite, this compound, also has stereoisomers. acs.org The stereoselective synthesis of these isomers is critical for studying the stereospecific metabolism of ibuprofen. capes.gov.brnih.gov This often involves the use of chiral catalysts or starting materials to direct the formation of the desired stereoisomer. For research purposes, mixtures of regioisomers and stereoisomers are sometimes synthesized and then separated using chiral chromatography techniques to isolate the specific compound of interest. synzeal.comkcl.ac.uk

Biocatalytic Production Methods for Research-Grade this compound

Biocatalysis has emerged as a powerful and highly specific alternative to traditional chemical synthesis for producing drug metabolites. nih.gov This approach often utilizes whole-cell systems or isolated enzymes to mimic the metabolic pathways found in humans.

The primary enzymes responsible for the formation of this compound in humans are cytochrome P450 (CYP) enzymes, specifically CYP2C9. capes.gov.brnih.govresearchgate.netnih.gov Researchers have successfully harnessed this by using recombinant microorganisms that express human CYP2C9.

A notable example involves a recombinant fission yeast strain (Schizosaccharomyces pombe) co-expressing human CYP2C9 and cytochrome P450 reductase (CPR). nih.govresearchgate.net This whole-cell biocatalyst was used for the biotransformation of ibuprofen into this compound. In a 1-liter batch scale experiment conducted for 75 hours, this system demonstrated a higher production rate for this compound compared to another metabolite, 2-hydroxyibuprofen (B1664085). nih.govresearchgate.net The study yielded 44 mg of purified this compound from four 1-liter cultures. nih.govresearchgate.net

Similarly, the methylotrophic yeast Pichia pastoris has been explored as a cell factory for expressing CYP enzymes for drug metabolite synthesis. researchgate.netresearchgate.net Studies have highlighted its potential for the preparative scale production of hydroxylated ibuprofen metabolites. researchgate.netresearchgate.net Other microbial systems, including those derived from Aspergillus fumigatus and Priestia megaterium, have also been investigated for their ability to hydroxylate ibuprofen, sometimes producing this compound among other metabolites. researchgate.netbiorxiv.orgnih.gov

The key advantage of these biocatalytic methods is their high regioselectivity and stereoselectivity, often mirroring the metabolic profile observed in vivo. capes.gov.brnih.gov This makes them ideal for producing research-grade reference standards that are representative of the actual human metabolites.

Table 1: Comparison of Biocatalytic Systems for this compound Production

| Microorganism | Expressed Enzyme | Key Findings | Reference |

|---|---|---|---|

| Schizosaccharomyces pombe (recombinant strain CAD68) | Human CYP2C9 and CPR | Successfully produced and purified 44mg of this compound from 4L batch cultures. Production rate of 3-OH-Ibu (125 ± 34 µmol/L·d) was higher than 2-OH-Ibu. | nih.govresearchgate.net |

| Pichia pastoris (Komagataella phaffii) | Human CYP2C9 | Considered a preferable cell factory for whole-cell biotransformation. Used for preparative scale production with an initial substrate concentration of 2 mM in a 500 mL volume. | researchgate.net |

| Aspergillus fumigatus (CYP505X) expressed in P. pastoris | Self-sufficient CYP (CYP505X) | Oxidized ibuprofen, with major metabolites being 1- and 2-hydroxyibuprofen, but demonstrates the utility of fungal CYPs. | researchgate.net |

| Priestia megaterium SBUG 518 | Endogenous enzymes | Produced carboxyibuprofen (B1674242), which is formed via the oxidation of this compound, indicating the presence of the initial hydroxylation step. | biorxiv.org |

Chemical Derivatization Techniques for Enhanced Analytical Characterization

The analytical determination of this compound in biological matrices often requires a derivatization step, particularly for gas chromatography-mass spectrometry (GC-MS) analysis. researchgate.netmdpi.combenthamdirect.com Derivatization is a chemical modification process that converts the analyte into a product with improved chromatographic properties (e.g., increased volatility) and detection sensitivity. mdpi.com

For compounds like this compound, which contain polar functional groups (a carboxylic acid and a hydroxyl group), derivatization is crucial to reduce peak tailing and improve stability during GC analysis. mdpi.com

Common derivatization strategies include:

Silylation: This is a widely used technique where active hydrogens in the molecule are replaced by a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are employed. researchgate.netmdpi.com This process increases the volatility and thermal stability of the analyte. For instance, a method for analyzing ibuprofen and its metabolites in equine urine utilized BSTFA with TMCS under microwave irradiation, significantly shortening the reaction time to 3 minutes. researchgate.net

Acylation: This involves the introduction of an acyl group. Fluorinated anhydrides like heptafluorobutyric anhydride (B1165640) (HFBA), pentafluoropropionic anhydride (PFPA), and trifluoroacetic anhydride (TFAA) are popular for this purpose, as they introduce electron-capturing groups that enhance detection by electron capture detection (ECD) or mass spectrometry. nih.gov

Esterification: The carboxylic acid group can be converted to an ester, for example, a methyl ester, using reagents like diazomethane. benthamdirect.com This was found to be an effective derivatization agent for the GC/MS analysis of ibuprofen and its hydroxylated metabolites in studies on slow sand filtration models. benthamdirect.com

These derivatization techniques are essential for developing sensitive and robust analytical methods for quantifying this compound in various research contexts, from metabolism studies to environmental monitoring. researchgate.netcsic.esnih.gov

Table 2: Derivatization Reagents for GC-MS Analysis of Hydroxylated Metabolites

| Derivatization Technique | Reagent(s) | Purpose | Reference |

|---|---|---|---|

| Silylation | BSTFA + TMCS | Replaces active hydrogens with TMS groups to increase volatility and thermal stability. | researchgate.netmdpi.com |

| Acylation | PFPA, HFBA, TFAA | Introduces fluorinated acyl groups to enhance chromatographic properties and detection sensitivity. | nih.gov |

| Esterification | Diazomethane | Converts the carboxylic acid group to a methyl ester to improve GC/MS analysis. | benthamdirect.com |

Advanced Analytical Methodologies for Detection and Quantification of 3 Hydroxyibuprofen

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating 3-hydroxyibuprofen from complex sample matrices and from its parent compound and other related metabolites. The choice of technique depends on the specific requirements of the analysis, such as the need for enantiomeric separation or high-throughput screening.

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of this compound and other ibuprofen (B1674241) metabolites. researchgate.net Reversed-phase HPLC is the most common approach, utilizing a nonpolar stationary phase and a polar mobile phase. C18 columns are frequently used for the separation of ibuprofen and its metabolites. researchgate.net The separation is often achieved using a gradient elution system, which allows for the effective resolution of compounds with differing polarities within a single run. researchgate.net

Mobile phases typically consist of a mixture of an aqueous component (often with a pH modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.netjetir.org For instance, one method for ibuprofen and its metabolites used a C18 column with a mobile phase of methanol-acetonitrile-pH 3 formate (B1220265) buffer. researchgate.net Another approach for separating hydroxyibuprofen metabolites involved a Partisil column with a mobile phase of hexane (B92381) and ethanol (B145695) containing trifluoroacetic acid. researchgate.net Detection is commonly performed using ultraviolet (UV) detectors, with a wavelength set around 220 nm, or by coupling the HPLC system to a mass spectrometer for enhanced selectivity and sensitivity. researchgate.net Ultra-Performance Liquid Chromatography (UPLC), a variation of HPLC that uses smaller particle size columns, offers faster analysis times and improved resolution. researchgate.net

Table 1: Examples of HPLC Methodologies for Ibuprofen Metabolite Analysis

| Analytical Technique | Stationary Phase (Column) | Mobile Phase | Application |

|---|---|---|---|

| HPLC | Partisil (250x4.6 mm, 5 µm) | Hexane:Ethanol (98.2:1.8, v/v) with 0.05% TFA | Achiral analysis of hydroxyibuprofen and carboxyibuprofen (B1674242) in urine. researchgate.net |

| UPLC | C18 (2.1 x 50 mm, 1.8 µm) | 0.1% Formic acid and Acetonitrile (25:75 v/v) | Rapid determination of ibuprofen in pharmaceutical formulations. researchgate.net |

| HPLC | C-18 | Methanol-acetonitrile-pH 3 formate buffer (15:12:73, v/v/v) | Isocratic elution for ibuprofen and other compounds. researchgate.net |

| HPLC-MS | Not specified | Not specified | Identification of 2-hydroxyibuprofen (B1664085) and carboxyibuprofen in biological samples. mdpi.com |

| HPLC Fractionation | Not specified | Not specified | Isolation and purification of this compound after biotransformation. nih.gov |

Gas Chromatography (GC) is another powerful technique for analyzing ibuprofen metabolites. However, due to the low volatility and polar nature of this compound, which contains both carboxylic acid and hydroxyl functional groups, direct analysis by GC is not feasible. sigmaaldrich.com A chemical modification process known as derivatization is required to increase the volatility and thermal stability of the analyte. rsc.org

The most common derivatization strategy is trimethylsilylation (TMS), where a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is used to replace the active hydrogens on the carboxyl and hydroxyl groups with TMS groups. researchgate.netsigmaaldrich.comspringernature.com This process creates a less polar and more volatile derivative suitable for GC analysis. springernature.com Methylation is another derivatization approach that has been used for the toxicological detection of ibuprofen and its metabolites in urine. nih.gov For example, one GC-based method for determining ibuprofen and other non-steroidal anti-inflammatory drugs (NSAIDs) used ethyl chloroformate (ECF) as the derivatizing agent. turkjps.org The choice of derivatization reagent is critical for achieving a rapid and complete reaction to ensure accurate quantification. rsc.org

Table 2: Derivatization in GC Analysis of this compound

| Derivatization Reagent | Abbreviation | Analyte Formed | Purpose |

|---|---|---|---|

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (B98337) (TMS) ester/ether | Increases volatility and thermal stability for GC analysis. researchgate.netspringernature.com |

| Diazomethane (or other methylating agents) | - | Methyl ester/ether | Increases volatility for toxicological screening by GC-MS. nih.gov |

| Ethyl Chloroformate | ECF | Ethyl ester/ether | Enables GC analysis with flame ionization detection. turkjps.org |

| o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine | PFBHA | PFB-oxime derivative | Used for derivatizing carbonyl groups, enhances sensitivity. rsc.org |

Since ibuprofen is administered as a racemic mixture and its metabolism can be stereoselective, the separation of the individual enantiomers of its metabolites, including this compound, is often necessary. kcl.ac.ukd-nb.info Chiral chromatography is the primary method for achieving this enantiomeric resolution. mdpi.com

Direct and indirect methods are the two main strategies. The indirect approach involves derivatizing the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. mdpi.com The direct method, which is more common, utilizes a chiral stationary phase (CSP) that can interact differently with each enantiomer. mdpi.com Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188), are highly effective for this purpose. uq.edu.aunih.gov For instance, a derivatized amylose CSP (Chiralpak AD) has been successfully used for the determination of the stereochemical composition of hydroxyibuprofen and carboxyibuprofen. kcl.ac.uk Advanced techniques like ultrahigh performance supercritical fluid chromatography (UHPSFC) coupled with polysaccharide-based CSPs have also been developed for the fast and efficient resolution of multiple chiral drug enantiomers, including 2-hydroxyibuprofen. uq.edu.aunih.gov

Table 3: Chiral Chromatography Methods for Ibuprofen Metabolites

| Analytical Technique | Chiral Stationary Phase (CSP) | Approach | Application |

|---|---|---|---|

| Sequential Achiral-Chiral HPLC | Derivatized amylose CSP (Chiralpak AD) | Direct | Stereochemical analysis of hydroxy- and carboxyibuprofen in urine. kcl.ac.uk |

| UHPSFC-MS/MS | Amylose tris-3,5-dimethylphenylcarbamate | Direct | Simultaneous enantioselective analysis of multiple pharmaceuticals, including 2-hydroxyibuprofen. uq.edu.aunih.gov |

| UHPSFC-MS/MS | Cellulose tris-3-chloro-4-methylphenylcarbamate | Direct | Enantioselective analysis of chiral pharmaceuticals in environmental matrices. uq.edu.aunih.gov |

| HPLC | Derivatized cellulose CSP (Chiracel OD) | Direct | Resolution of ibuprofen enantiomers after equilibrium dialysis. kcl.ac.uk |

Mass Spectrometry (MS) Applications

Mass spectrometry is an indispensable tool for the analysis of this compound, providing high selectivity and sensitivity, as well as structural information for definitive identification. It is almost always coupled with a chromatographic separation technique.

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for the ultrasensitive quantification of this compound in complex matrices. nih.gov This technique combines the superior separation capabilities of LC with the high selectivity and sensitivity of triple quadrupole mass spectrometry. researchgate.net The method's specificity is derived from monitoring a specific precursor-to-product ion transition in multiple reaction monitoring (MRM) mode, which significantly reduces background noise and matrix interference. researchgate.net

LC-MS/MS methods have been developed and validated for quantifying ibuprofen and its metabolites in various samples, including miniature swine plasma and synovial fluid, with lower limits of quantitation in the low ng/mL range (e.g., 10 ng/mL). chromatographyonline.com The technique has also been applied to environmental samples, such as the determination of this compound in sewage sludge following QuEChERS extraction. nih.gov Despite its power, matrix effects, which can suppress or enhance the analyte signal, must be carefully evaluated and compensated for, often by using a stable isotope-labeled internal standard. nih.govchromatographyonline.com

Table 4: LC-MS/MS Applications for this compound Analysis

| Sample Matrix | Extraction/Cleanup | Key Findings |

|---|---|---|

| Sewage Sludge | QuEChERS extraction, on-line SPE | Simultaneous determination of NSAIDs and metabolites, including this compound; observed suppressive matrix effects. nih.gov |

| Miniature Swine Plasma & Synovial Fluid | Liquid-Liquid or Solid-Phase Extraction | Validated method with a quantitation range of 10–1000 ng/mL; procedures implemented to minimize biotransformation to acyl glucuronide. chromatographyonline.com |

| Biotransformation Media | HPLC fractionation | Confirmed identity of this compound and detected differential fragmentation patterns compared to 2-hydroxyibuprofen. nih.govresearchgate.net |

| Cowpea (Plant Tissue) | Ultrasound solid-liquid extraction | Developed an LC-QqTOF-MS/MS method that quantified major metabolites and identified up to 46 other metabolites. nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and reliable method for the identification and profiling of ibuprofen metabolites, including this compound, particularly in metabolic and toxicological studies. nih.govnih.gov When coupled with Electron Ionization (EI), the GC-MS system produces characteristic and reproducible mass spectra by fragmenting the analyte molecules. These fragmentation patterns serve as a chemical fingerprint, which can be compared against spectral libraries for confident compound identification. nih.govnih.gov

GC-EI-MS has been successfully used for the simultaneous determination of ibuprofen and its primary metabolites in equine urine. researchgate.netnih.gov In one such validated method, the limit of quantification (LOQ) for this compound was established at 0.58 µg/mL. researchgate.netnih.gov A more sensitive GC-tandem mass spectrometry (GC-MS/MS) method achieved an LOQ of 100 ng/mL for this compound in equine urine. nih.gov These methods are invaluable for excretion studies and doping control in sports, allowing for the detection of the parent drug and its metabolites long after administration. nih.govnih.gov

Table 5: GC-MS Methodologies for this compound

| Technique | Derivatization | Application | Limit of Quantification (LOQ) |

|---|---|---|---|

| GC-EI-MS | Trimethylsilylation (TMS) | Simultaneous determination of ibuprofen and four metabolites in equine urine. researchgate.netnih.gov | 0.58 µg/mL for this compound. researchgate.netnih.gov |

| GC-MS/MS | Simple derivatization | Quantitative analysis of ibuprofen and its metabolites in equine urine for doping control. nih.gov | 100 ng/mL for this compound. nih.gov |

| GC-MS | Methylation | Toxicological detection of ibuprofen and its metabolites in human urine. nih.gov | Not specified (screening method). nih.gov |

| GC-ion-trap MS | Online methylation | Identification of metabolites from biodegradation experiments. nih.gov | 2 nmol/L for hydroxyibuprofen. nih.gov |

| Capillary GC-MS | Trimethylsilylation (TMS) | Identification of an interfering peak in neuroblastoma diagnosis. nih.gov | Not applicable. nih.gov |

Method Development and Validation Parameters

The development of robust analytical methods for this compound requires rigorous validation to ensure the reliability and accuracy of the results. Key validation parameters, as stipulated by international guidelines, include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, specificity, and the assessment of matrix effects. iosrphr.orgwjarr.com

A variety of analytical techniques have been developed and validated for the quantification of ibuprofen and its metabolites, including this compound. These methods often involve chromatographic separation coupled with mass spectrometric detection. For instance, a Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) method was validated for the simultaneous determination of ibuprofen and its metabolites in equine urine. researchgate.netnih.gov Similarly, an ultrasound-assisted emulsification-microextraction (USAEME) method coupled with ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) has been successfully developed and validated for determining ibuprofen and its metabolites in human urine. nih.gov

Linearity: This parameter establishes the direct proportionality between the concentration of an analyte and the analytical response over a specified range. ijarsct.co.in For this compound, methods typically demonstrate excellent linearity with correlation coefficients (R²) greater than 0.99. researchgate.netnih.gov For example, a UHPLC-MS/MS method for ibuprofen and its metabolites showed satisfactory linearity with correlation coefficients exceeding 0.9994 over a wide concentration range. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. ijarsct.co.innih.gov These values are crucial for detecting trace amounts of this compound in biological and environmental samples. A validated GC-EI-MS method reported an LOQ of 0.58 μg/mL for this compound in equine urine. researchgate.netnih.gov An even more sensitive UHPLC-MS/MS method achieved a lower limit of quantification (LLOQ) of 0.0005 ng/mL for ibuprofen and its metabolites, including this compound. nih.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. nih.gov Both are critical for ensuring the reliability of quantitative data. For the USAEME-UHPLC-MS/MS method, accuracies were reported to be between -5.93% and 6.29%, with intra- and inter-day precision in the range of 2.19-10.8%. nih.gov

Specificity and Matrix Effects: Specificity ensures that the analytical signal is solely from the analyte of interest, without interference from other components in the sample matrix. mdpi.com Matrix effects, which can suppress or enhance the analytical signal, are a significant challenge in complex matrices like urine and plasma. mdpi.com To mitigate these effects, various sample preparation techniques such as solid-phase extraction (SPE) are employed. researchgate.netnih.govmdpi.com

Table 1: Validation Parameters for Analytical Methods Detecting this compound

| Analytical Method | Matrix | Linearity (R²) | LOQ | Accuracy | Precision (%RSD) | Source |

|---|---|---|---|---|---|---|

| GC-EI-MS | Equine Urine | >0.99 | 0.58 μg/mL | Not Reported | Not Reported | researchgate.netnih.gov |

| USAEME-UHPLC-MS/MS | Human Urine | >0.9994 | 0.0005 ng/mL | -5.93% to 6.29% | 2.19-10.8% | nih.gov |

| LC-QqTOF-MS/MS | Cowpea Plants | ≥0.99 | < 50 ng/g | >70% Recovery | Not Reported | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation and Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and confirmation of organic molecules, including drug metabolites like this compound. mdpi.comoxinst.com Unlike mass spectrometry which provides information on the mass-to-charge ratio, NMR provides detailed insights into the molecular structure by probing the magnetic properties of atomic nuclei. mdpi.comoxinst.com

One-dimensional (1D) NMR techniques, such as ¹H NMR and ¹³C NMR, provide fundamental information about the chemical environment of hydrogen and carbon atoms within the molecule. oxinst.comacs.org Two-dimensional (2D) NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between atoms, ultimately leading to a complete structural assignment. oxinst.comacs.org

A study detailing the bioproduction of this compound utilized both 1D and 2D NMR to unequivocally confirm the structure of the isolated metabolite. researchgate.netnih.gov The structure of a novel ibuprofen metabolite, 2-hydroxyibuprofen amide, was also elucidated using a combination of ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC experiments. acs.org These techniques allowed for the precise assignment of all hydrogen and carbon signals, confirming the molecular structure. acs.org

Integration of Hyphenated Techniques and Emerging Analytical Platforms

The complexity of biological and environmental samples often necessitates the use of "hyphenated" analytical techniques, which combine the separation power of chromatography with the detection specificity of spectroscopy. acs.org Liquid chromatography-mass spectrometry (LC-MS) and its more advanced tandem mass spectrometry (LC-MS/MS) variant are the cornerstones of modern bioanalysis for drug metabolites. bioprocessonline.combiopharminternational.comnih.govresearchgate.net These techniques offer high sensitivity and selectivity, enabling the detection and quantification of low-concentration analytes in complex matrices. nih.govresearchgate.net

Recent advancements have seen the rise of ultra-high-performance liquid chromatography (UHPLC), which offers faster analysis times and improved resolution compared to conventional HPLC. nih.gov The coupling of UHPLC with tandem mass spectrometry (UHPLC-MS/MS) has proven to be a powerful tool for the analysis of ibuprofen and its metabolites. nih.gov

Furthermore, emerging analytical platforms are continually being developed to enhance the efficiency and scope of metabolite analysis. mdpi.comfrontiersin.org These include advanced data processing software that aids in the identification of metabolites from large datasets generated by high-resolution mass spectrometry. frontiersin.org Capillary electrophoresis-mass spectrometry (CE-MS) is another emerging technique that offers an alternative separation mechanism to LC and can be particularly useful for analyzing polar and charged metabolites. bioprocessonline.combiopharminternational.com The integration of these cutting-edge technologies will continue to advance the field of metabolomics and our ability to analyze compounds like this compound with greater speed, sensitivity, and confidence. mdpi.comnih.gov

Mechanistic Biochemical and Cellular Interactions of 3 Hydroxyibuprofen in Vitro and in Silico Studies

Modulation of Enzyme Activities by 3-Hydroxyibuprofen (e.g., CYP Inhibition/Induction in Cell-Free Systems or Microsomes)

Direct research on the induction or broad-spectrum inhibition of cytochrome P450 (CYP) enzymes by this compound is limited in publicly available literature. The majority of enzymatic studies focus on its formation from ibuprofen (B1674241) rather than its subsequent effects on enzyme activity. However, some investigations have explored the interaction of ibuprofen metabolites with enzymes central to the inflammatory and endocannabinoid systems.

One study investigated the effects of ibuprofen metabolites on cyclooxygenase (COX) and fatty acid amide hydrolase (FAAH) activities. In this research, this compound was found to have only minor effects on COX-1 and COX-2-catalyzed oxygenation of arachidonic acid. nih.gov However, it did retain some of the parent compound's ability to inhibit the COX-2-catalyzed oxygenation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), although with a lower potency than ibuprofen itself. nih.gov The metabolites of ibuprofen, including this compound, also retained the ability to inhibit FAAH in a pH-dependent manner, though again with lower potency than the parent drug. nih.gov Despite these findings, this compound is considered a minor metabolite, and it is deemed unlikely to reach concentrations in the body sufficient to cause significant FAAH or COX inhibition in vivo. nih.gov

Table 1: In Vitro Enzyme Modulation by this compound

| Enzyme | Substrate | Effect of this compound | Potency Relative to Ibuprofen | Source |

|---|---|---|---|---|

| COX-1 | Arachidonic Acid | Minor inhibitory effect | Lower | nih.gov |

| COX-2 | Arachidonic Acid | Minor inhibitory effect | Lower | nih.gov |

| COX-2 | 2-Arachidonoylglycerol (2-AG) | Inhibition of oxygenation | Lower | nih.gov |

| FAAH | Anandamide (AEA) | pH-dependent inhibition | Lower | nih.gov |

Investigation of Receptor Binding or Ligand Interactions Using In Vitro Assays

Specific studies using in vitro assays to determine the receptor binding profile of this compound are not widely documented in scientific literature. The general understanding is that the hydroxylated and carboxylated metabolites of ibuprofen have no apparent pharmacological activity. clinpgx.orgresearchgate.netnih.gov The therapeutic effects of ibuprofen are primarily attributed to its direct, non-selective inhibition of COX-1 and COX-2 enzymes, which prevents the synthesis of prostaglandins. wikipedia.orgnews-medical.netclinpgx.org While the parent drug, ibuprofen, has been noted to potentially activate the anti-nociceptive axis through binding to cannabinoid receptors, this activity has not been reported for its metabolites. clinpgx.org The lack of significant pharmacological activity suggests that this compound does not interact with therapeutically relevant receptors with high affinity.

Cellular Pathway Perturbations and Molecular Responses in Cell Line Models

Computational Chemistry and Molecular Modeling Approaches (e.g., QM/MM, Molecular Docking, Dynamics Simulations)

While specific computational studies focusing exclusively on this compound are not prevalent, the methodologies of computational chemistry and molecular modeling have been extensively applied to its parent compound, ibuprofen. These techniques provide a powerful framework for predicting and analyzing molecular interactions, which could readily be applied to its metabolites.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor or enzyme active site. uobaghdad.edu.iqnrfhh.com For instance, docking studies have been used to model the interaction of ibuprofen with the active site of COX-2. nih.govresearchgate.net These models show that ibuprofen's carboxylate group forms a critical salt bridge with the guanidinium (B1211019) group of an arginine residue (Arg-120) and a hydrogen bond with a tyrosine residue (Tyr-355) within the enzyme's active site. nih.gov The remainder of the interactions are largely hydrophobic. nih.gov A similar in silico experiment could be performed for this compound. Docking it into the COX-2 active site could predict whether the addition of the hydroxyl group alters its binding orientation, stability, or binding energy compared to the parent drug, potentially explaining its reduced inhibitory activity. nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid method combines the high accuracy of quantum mechanics for a small, reactive region (like the ligand and key active site residues) with the computational efficiency of classical molecular mechanics for the surrounding protein and solvent environment. researchgate.net QM/MM is particularly useful for studying enzymatic reactions, including the metabolic processes that form this compound. It can elucidate the reaction mechanism and energetics of hydroxylation by CYP enzymes.

These computational tools offer a viable path to investigate the molecular interactions of this compound in the absence of extensive experimental data.

Studies on Oxidative Metabolism and Potential Mechanistic Formation of Reactive Intermediates

The formation of this compound is a key step in the Phase I metabolism of ibuprofen. This biotransformation is an oxidative process mediated primarily by the cytochrome P450 (CYP) family of enzymes in the liver. clinpgx.orgresearchgate.netdrugbank.com

The metabolism is stereoselective. The S-enantiomer of ibuprofen, which is largely responsible for its pharmacological activity, is metabolized predominantly by CYP2C9. clinpgx.orgresearchgate.net The R-enantiomer is metabolized mainly by CYP2C8. clinpgx.orgresearchgate.net While CYP2C9 is the principal enzyme responsible for producing relevant amounts of this compound, other isoforms like CYP2C19 can also contribute, particularly at higher concentrations of ibuprofen. clinpgx.orghmdb.canih.gov Following its formation, this compound can be further oxidized by cytosolic dehydrogenases to form carboxy-ibuprofen, another major metabolite found in urine. nih.govdrugbank.com

The potential for drug metabolism to form reactive intermediates is a key consideration in toxicology. In the case of ibuprofen, some of its metabolites, particularly the acyl glucuronide conjugates formed in Phase II metabolism, are considered potentially reactive. nih.gov These conjugates can bind covalently to macromolecules. nih.gov However, concerning the formation of this compound itself, there is no direct evidence to suggest the generation of highly reactive intermediates during this specific hydroxylation step. One molecular modeling analysis concluded that while ibuprofen and its metabolites could theoretically react with cellular nucleophiles like glutathione, they are kinetically inert, suggesting the rates of such adverse reactions would be low. scialert.net

Table 2: Key Enzymes in the Oxidative Metabolism of Ibuprofen to Hydroxylated Metabolites

| Enzyme Family | Specific Enzyme | Role in Ibuprofen Metabolism | Enantiomer Preference | Source |

|---|---|---|---|---|

| Cytochrome P450 | CYP2C9 | Primary catalyst for the formation of 2- and this compound. | S-Ibuprofen | clinpgx.orgnih.govdrugbank.comnih.gov |

| Cytochrome P450 | CYP2C8 | Involved in the hydroxylation of ibuprofen. | R-Ibuprofen | clinpgx.orgresearchgate.nethmdb.ca |

| Cytochrome P450 | CYP2C19 | Minor role in 3-hydroxylation. | Not specified | clinpgx.orghmdb.ca |

| Dehydrogenases | Cytosolic Dehydrogenases | Oxidation of hydroxyibuprofen metabolites to carboxy-ibuprofen. | Not specified | nih.gov |

Pharmacogenomic and Comparative Metabolomic Perspectives of 3 Hydroxyibuprofen Metabolism

Impact of Genetic Polymorphisms (e.g., CYP2C9, CYP2C8 variants) on 3-Hydroxyibuprofen Formation and Clearance

CYP2C9 is the principal enzyme responsible for the hydroxylation of ibuprofen (B1674241) to its metabolites, including 2-hydroxyibuprofen (B1664085) and this compound. nih.gov Specifically, CYP2C9 is recognized as the only human CYP enzyme that produces significant quantities of this compound. researchgate.netnih.gov This metabolite is subsequently oxidized to carboxyibuprofen (B1674242) by cytosolic dehydrogenases. nih.govsci-hub.se

The CYP2C8 enzyme also participates in ibuprofen metabolism, though its primary role is in the metabolism of the R-(-)-enantiomer, whereas CYP2C9 is the main enzyme for the pharmacologically active S-(+)-enantiomer. srce.hrpharmgkb.org The CYP2C83 variant has been associated with reduced clearance of ibuprofen. srce.hrresearchgate.net A key observation is the interaction between CYP2C8 and CYP2C9 polymorphisms. The CYP2C92 allele's effect on ibuprofen clearance is most pronounced when it is present in combination with the CYP2C83 allele. srce.hrresearchgate.net Studies have shown that individuals who are double-heterozygous or homozygous for CYP2C93 and CYP2C83 can have extremely low ibuprofen clearance rates, as low as 7% to 27% of the average clearance in individuals with wild-type alleles. researchgate.netpharmgkb.org This impaired metabolism is associated with the presence of CYP2C83, CYP2C92, and CYP2C93 alleles. pharmgkb.org

The clinical implication of these genetic variations is a potential increase in the risk of adverse drug reactions due to elevated and prolonged plasma concentrations of the parent drug. srce.hrnih.govscienceopen.com Genotyping for CYP2C9 and CYP2C8 variants can help identify individuals at higher risk, allowing for potential dose adjustments. srce.hr

Table 1: Impact of CYP2C9 and CYP2C8 Genetic Variants on Ibuprofen Pharmacokinetics

| Genotype | Effect on Enzyme Activity | Impact on Ibuprofen/Metabolite Pharmacokinetics | Reference |

|---|---|---|---|

| CYP2C92 | Decreased activity | Effect on clearance observed primarily in combination with CYP2C83. srce.hrresearchgate.net | srce.hrresearchgate.net |

| CYP2C93 | Significantly decreased activity (~5-12% of wild-type) nih.govscienceopen.com | Reduced formation of this compound; lower clearance and longer half-life of S-ibuprofen. srce.hr Clearance of S-ibuprofen reduced by 45%. srce.hr | srce.hrnih.govscienceopen.com |

| CYP2C83 | Decreased activity | Reduced clearance of R-(-)-ibuprofen. researchgate.net | researchgate.net |

| CYP2C81/3 and CYP2C91/2 Combination | Impaired metabolism | Significantly lower clearance, greater AUC, and longer half-life compared to wild-type. pharmgkb.org | pharmgkb.org |

| Homozygous for CYP2C93 and/or CYP2C83 | Poor metabolizer status nih.govscienceopen.com | Extremely low clearance rates (7-27% of wild-type). researchgate.netpharmgkb.org | researchgate.netnih.govscienceopen.compharmgkb.org |

Interspecies Differences in Ibuprofen Metabolism Leading to this compound Formation

The metabolic fate of ibuprofen, including the formation of this compound, varies across different mammalian species. These interspecies differences are crucial for preclinical studies and for understanding the relevance of animal models to human pharmacology. While the primary oxidative metabolites—1-hydroxyibuprofen, 2-hydroxyibuprofen, and this compound—are generally observed across species, their relative proportions and the specific enzymes involved can differ significantly. nih.gov

In humans, CYP2C9 is the dominant enzyme for the 2- and 3-hydroxylation of ibuprofen, with CYP2C8 playing a secondary role. nih.gov The human CYP2C9 and CYP2C8 proteins are orthologous to the rat CYP2C12 and CYP2C11, respectively. nih.gov In rats, CYP2C11 is the most abundant CYP2C isoform and is involved in ibuprofen metabolism. nih.gov Studies in rats have identified the same major hydroxylated metabolites as in humans. nih.gov Furthermore, the stereoisomeric inversion of the inactive (R)-ibuprofen to the active (S)-ibuprofen, a key metabolic step, occurs via a proton abstraction mechanism in all tested mammal species. nih.gov This biotransformation is catalyzed by a '2-arylpropionyl-CoA epimerase' found in the liver and kidney. nih.gov

The growing conventional pig has been investigated as a potential preclinical model for human drug metabolism due to physiological similarities. nih.gov Studies in pigs show that ibuprofen undergoes both phase I (oxidation) and phase II (glucuronidation) biotransformation to produce the same metabolites as in humans, including 2-hydroxyibuprofen and carboxyibuprofen. nih.govresearchgate.net The CYP2C subfamily of enzymes is likely involved in this process in pigs, given the high homology (61.6–80.6%) with human CYP2C enzymes. nih.gov The similar metabolic profile suggests the pig may be a suitable animal model for studying ibuprofen biotransformation. nih.gov

Pharmacokinetic studies in African and Asian elephants have also been conducted. bioone.org Following oral administration, elephants absorb racemic ibuprofen and show different elimination half-lives for the R(-) and S(+) enantiomers, with the S(+) enantiomer having a longer half-life. bioone.org This indicates that, like other mammals, elephants possess the enzymatic machinery for stereoselective metabolism of ibuprofen. bioone.org

These comparative studies highlight that while the fundamental pathways of ibuprofen oxidation to metabolites like this compound and subsequent conjugation are conserved across several species, the specific enzyme orthologs and their activities can vary. This underscores the importance of selecting appropriate animal models in preclinical research to accurately predict human pharmacokinetics.

Table 2: Comparative Overview of Ibuprofen Metabolism in Different Species

| Species | Key Metabolites Identified | Primary Enzymes Involved (or Orthologs) | Key Findings | Reference |

|---|---|---|---|---|

| Human | 1-OH-ibuprofen, 2-OH-ibuprofen, 3-OH-ibuprofen, Carboxy-ibuprofen, Ibuprofen-glucuronide nih.govnih.gov | CYP2C9 (major, for 2- and 3-hydroxylation), CYP2C8 (minor, R-enantiomer preference) nih.govnih.gov | CYP2C9 is almost exclusively responsible for this compound formation. researchgate.netnih.gov | researchgate.netnih.govnih.govnih.gov |

| Rat | 1-OH-ibuprofen, 2-OH-ibuprofen, 3-OH-ibuprofen, Carboxy-ibuprofen nih.gov | CYP2C11 (ortholog to human CYP2C8), CYP2C12 (ortholog to human CYP2C9) nih.gov | Metabolic inversion of R- to S-ibuprofen occurs via a CoA thioester intermediate. nih.gov | nih.govnih.gov |

| Pig | 2-OH-ibuprofen, Carboxy-ibuprofen, Ibuprofen-glucuronide nih.gov | CYP2C subfamily (presumed due to high homology) nih.gov | Metabolite profile is similar to humans, suggesting its potential as a good preclinical model. nih.gov | nih.gov |

| Elephant (African & Asian) | Metabolism of R(-) and S(+) enantiomers confirmed bioone.org | Not specified, but stereoselective metabolism is present. bioone.org | The active S(+) enantiomer has a longer elimination half-life than the R(-) enantiomer. bioone.org | bioone.org |

Integration of this compound Data in Systems Biology and Metabolomics Research

Data on this compound is increasingly being integrated into the fields of systems biology and metabolomics, where it serves as a critical biomarker for CYP2C9 activity and a component in broader metabolic profiling. hmdb.cahmdb.ca The presence and concentration of this compound in biological samples provide a window into an individual's specific metabolic phenotype, which is influenced by genetics, environment, and co-administered drugs.

In metabolomics, this compound is a known human metabolite of ibuprofen and is cataloged in major databases such as the Human Metabolome Database (HMDB) and PubChem. hmdb.canih.gov Its identification in metabolomic studies helps to confirm the metabolic pathway of ibuprofen and can be used to assess the functional consequences of CYP2C9 polymorphisms. hmdb.ca For instance, a lower-than-expected ratio of this compound to parent ibuprofen in urine or plasma could indicate a poor metabolizer phenotype, corroborating pharmacogenomic data.

In systems biology, this compound data is used to build and refine computational models of drug metabolism. These models aim to predict the complex interactions between drugs, enzymes, and genetic factors. For example, molecular modeling studies have investigated the interaction of both ibuprofen and its metabolite, this compound, with phospholipid membranes. acs.org These simulations help to understand how substrates access the active site of membrane-bound enzymes like CYP2C9. acs.org Such research has shown that the more polar this compound orients itself differently within the membrane compared to the parent drug, which has implications for its subsequent metabolic steps and egress from the enzyme. acs.org

By incorporating data on metabolites like this compound, systems biology models can more accurately simulate drug disposition and predict potential drug-drug interactions or adverse effects arising from altered metabolic pathways. The availability of reference standards for specific metabolites, including this compound, is crucial for this research, enabling accurate quantification and structural confirmation in complex biological matrices. researchgate.netnih.gov

Environmental Occurrence and Biotransformation of Ibuprofen Metabolites

Detection and Monitoring of 3-Hydroxyibuprofen in Environmental Matrices (e.g., Wastewater, Surface Water, Soil)

The widespread consumption of ibuprofen (B1674241) leads to its continuous introduction into aquatic and terrestrial environments through wastewater treatment plant (WWTP) effluents and the application of biosolids to land. While the parent compound, ibuprofen, is frequently monitored, its metabolites, including this compound, are also of significant environmental interest. The detection of these transformation products provides a more complete picture of the fate and persistence of the original pharmaceutical.

This compound, along with other hydroxylated isomers, is a known human metabolite of ibuprofen, excreted in urine and feces, thus entering the municipal wastewater stream. yildiz.edu.tr Its presence in environmental samples is confirmed by numerous studies, although it is often reported under the general classification of "hydroxyibuprofen" (OH-IBU), which may include 1-hydroxyibuprofen and 2-hydroxyibuprofen (B1664085). Advanced analytical techniques, primarily liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), are essential for the separation and quantification of these isomers in complex environmental matrices like water and soil. nih.govmdpi.comaquaenergyexpo.commdpi.com Solid-phase extraction (SPE) is a common pre-concentration and clean-up step to achieve the low detection limits required for environmental analysis. aquaenergyexpo.comscispace.com

In wastewater, concentrations of the undifferentiated "hydroxyibuprofen" can be substantial. For instance, in one study, concentrations reached up to 639 µg/L in wastewater samples. researchgate.netnih.gov In a study of surface water and wastewater, 2-hydroxyibuprofen was detected with 100% frequency in all samples, with concentrations reaching up to 5,623 ng/L in surface water. mdpi.com While specific concentrations for this compound are less commonly reported, its presence as a minor human metabolite and a microbial transformation product confirms its entry into these systems. yildiz.edu.trnih.gov For example, studies of ibuprofen degradation in hyporheic zone sediments (the region of sediment and porous space beneath and alongside a stream bed) transiently detected 1-, 2-, and this compound, indicating that these metabolites are formed in situ, though they may be rapidly degraded further. nih.govmdpi.com In these experiments, the concentration of this compound accounted for less than 1% of the initially supplied ibuprofen. nih.gov

In soil, the detection of this compound is influenced by its physicochemical properties, such as its octanol-water distribution coefficient (log D), which affects its mobility and sorption to soil particles. acs.org The application of biosolids from WWTPs is a primary pathway for the introduction of ibuprofen and its metabolites into agricultural soils. ufz.de An analytical method for detecting this compound in soil has been developed, highlighting its relevance as an environmental analyte in terrestrial systems. acs.org

The following table summarizes reported concentrations of hydroxylated ibuprofen metabolites in various environmental matrices.

| Matrix | Analyte | Concentration Range | Location / Study Type | Reference |

|---|---|---|---|---|

| Wastewater | Hydroxyibuprofen (undifferentiated) | up to 639 µg/L | Temporal analysis of WWTP samples | researchgate.netnih.gov |

| Wastewater Influent | 2-Hydroxyibuprofen | 1091 ± 814 ng/L | Wastewater treatment plant in Spain | nih.gov |

| Surface Water | 2-Hydroxyibuprofen | up to 5,623 ng/L | Analysis of surface water and WWTPs | mdpi.com |

| Seawater | Hydroxyibuprofen (undifferentiated) | up to several hundred ng/L | Northern Portuguese Coast | scispace.com |

| Hyporheic Zone Sediments | This compound | Transiently detected (<1% of initial IBU) | Microcosm degradation study | nih.gov |

Microbial Biotransformation and Degradation Pathways of Ibuprofen and its Hydroxylated Metabolites in Environmental Systems

Microbial degradation is a primary mechanism for the removal of ibuprofen and its metabolites from environmental systems like wastewater treatment plants, rivers, and soils. mdpi.com The initial steps in the aerobic biodegradation of ibuprofen often involve hydroxylation, where a hydroxyl (-OH) group is added to the molecule. This process is typically catalyzed by monooxygenase enzymes produced by a diverse range of environmental bacteria. nih.govresearchgate.net

Several hydroxylated metabolites of ibuprofen have been identified in microbial degradation studies, including 1-hydroxyibuprofen, 2-hydroxyibuprofen, and this compound. nih.govmdpi.com The formation of this compound has been observed as a transient intermediate during the degradation of ibuprofen by microbial consortia from river sediments. nih.govmdpi.com This indicates that while it is formed in the environment, it is also subject to further and often rapid microbial breakdown.

The specific pathways of ibuprofen degradation can vary between different microorganisms.

Side-Chain Oxidation : A common pathway involves the oxidation of the isobutyl side chain of ibuprofen. For instance, the bacterium Bacillus thuringiensis B1 has been shown to hydroxylate ibuprofen to 2-hydroxyibuprofen, which is then further oxidized. acs.org

Aromatic Ring Hydroxylation : Another proposed pathway involves the direct hydroxylation of the aromatic ring of the ibuprofen molecule. d-nb.info Research using the bacterium Variovorax Ibu-1 and enriched sewage sludge consortia has identified trihydroxyibuprofen metabolites. researchgate.net The formation of these compounds suggests a degradation pathway that proceeds via the addition of three hydroxyl groups to the aromatic ring, which is a prerequisite for subsequent ring cleavage by dioxygenase enzymes. d-nb.inforesearchgate.net

These initial hydroxylated intermediates, including this compound, are generally more polar than the parent ibuprofen molecule. They are typically not dead-end products but are part of a larger degradation cascade. Subsequent microbial processes further break down these intermediates, with pathways ultimately converging into central metabolic cycles, such as the tricarboxylic acid (TCA) cycle, leading to the mineralization of the original contaminant into carbon dioxide and water. nih.gov Bacterial genera that have been implicated in ibuprofen degradation in environmental systems include Variovorax, Novosphingobium, Pseudomonas, and Achromobacter. nih.govmdpi.commdpi.com

Photolytic and Other Abiotic Transformation Processes Affecting this compound in the Environment

In addition to microbial activity, abiotic (non-biological) processes contribute to the transformation of this compound and its parent compound in the environment. The most significant of these processes are photolysis and, to a lesser extent, hydrolysis and other chemical reactions. ufz.degdut.edu.cn

Photolysis , or photodegradation, is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. gdut.edu.cn This process is a major natural attenuation mechanism for many pharmaceutical compounds in surface waters. gdut.edu.cnresearchgate.net Photolysis can occur through two primary mechanisms:

Direct Photolysis : The compound itself absorbs a photon of light, which excites the molecule to a higher energy state, leading to its decomposition. gdut.edu.cn

Indirect (or Sensitized) Photolysis : Other substances present in the water, known as photosensitizers (e.g., dissolved organic matter like humic and fulvic acids, nitrate (B79036) ions), absorb light and produce highly reactive chemical species such as hydroxyl radicals (•OH) and singlet oxygen. gdut.edu.cn These reactive species then attack and degrade the target compound. gdut.edu.cn

Studies on ibuprofen have shown that it undergoes both direct and indirect photolysis, leading to a variety of transformation products through processes like decarboxylation and hydroxylation. researchgate.netpublish.csiro.au While specific research focusing exclusively on the photolytic fate of this compound is limited, it is expected to be susceptible to similar degradation pathways. The presence of the hydroxyl group on the molecule may influence its light-absorbing properties and its reactivity with photochemically generated radicals compared to the parent ibuprofen.

Other Abiotic Processes include hydrolysis and surface-catalyzed reactions.

Hydrolysis is the chemical breakdown of a compound due to reaction with water. For many pharmaceuticals, the rate of hydrolysis is highly dependent on pH. gdut.edu.cn However, the core structure of ibuprofen and its hydroxylated metabolites is generally stable against hydrolysis under typical environmental pH conditions (pH 5-9).

Distinguishing between biotic and abiotic degradation in a complex environmental matrix is challenging. However, techniques such as enantioselective analysis, which measures the relative concentrations of a chiral drug's enantiomers, can help differentiate between biological processes (often stereoselective) and abiotic processes (typically non-selective). publish.csiro.au

Q & A

Basic Research Questions

Q. What analytical methodologies are recommended for resolving co-elution challenges in detecting 3-hydroxyibuprofen and its isomers in complex matrices?

- Methodological Answer : Use high-resolution liquid chromatography-mass spectrometry (LC/MS) with optimized gradient elution protocols to separate this compound from structural analogs like 2-hydroxyibuprofen. Employ internal standards (e.g., isotopically labeled analogs) to correct for matrix effects and improve quantification accuracy. For unresolved peaks, integrate combined areas and report summed concentrations, as validated in environmental analyses .

Q. How do experimental designs account for this compound's pharmacokinetic variability in metabolic studies?

- Methodological Answer : Incorporate longitudinal sampling in human or animal models to capture time-dependent metabolite formation. Use crossover study designs to control inter-individual variability, and apply population pharmacokinetic modeling to distinguish between phase I (oxidative) and phase II (conjugative) metabolic pathways. Reference-controlled dosing regimens and bioanalytical validation per ICH guidelines to ensure reproducibility .

Q. What are the key considerations for synthesizing this compound in vitro to study its pharmacological activity?

- Methodological Answer : Utilize cytochrome P450 (CYP) enzyme systems (e.g., CYP2C9 isoforms) in hepatic microsomal incubations. Optimize reaction conditions (pH, temperature, cofactor availability) and validate metabolite identity via tandem MS and NMR. Include negative controls (e.g., enzyme inhibitors) to confirm pathway specificity .

Advanced Research Questions

Q. How can researchers address contradictions in reported bioactivity data between this compound and its parent compound, ibuprofen?

- Methodological Answer : Conduct comparative dose-response assays in relevant cell lines (e.g., COX-1/2 inhibition assays) under standardized conditions (e.g., serum-free media to avoid protein binding artifacts). Apply meta-analysis techniques to reconcile discrepancies, accounting for variables like assay sensitivity, metabolite stability, and species-specific enzyme expression .

Q. What strategies are effective in isolating this compound’s environmental fate from co-occurring NSAID metabolites in wastewater sludge?

- Methodological Answer : Deploy QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) extraction coupled with mixed-mode solid-phase cleanup to reduce matrix interference. Perform fate studies under simulated aerobic/anaerobic conditions, monitoring degradation kinetics via high-resolution mass spectrometry. Use stable isotope probing to trace metabolite transformation pathways in microbial communities .

Q. How should clinical studies be designed to evaluate this compound’s role in drug-drug interactions (DDIs) with narrow-therapeutic-index drugs?

- Methodological Answer : Implement a phased approach:

- Phase 1 : In vitro screens using hepatocyte or transporter-overexpressing cell lines (e.g., OATP1B1, P-gp) to identify inhibition/induction potential.

- Phase 2 : Probe cocktail studies in healthy volunteers, co-administering this compound with marker substrates (e.g., midazolam for CYP3A4).

- Phase 3 : Population PK/PD modeling in target patient cohorts, adjusting for covariates like renal/hepatic function .

Q. What computational tools are validated for predicting this compound’s physicochemical properties and ADME (Absorption, Distribution, Metabolism, Excretion) profiles?

- Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models (e.g., SwissADME, pkCSM) to estimate logP, solubility, and membrane permeability. Validate predictions against experimental data from Caco-2 cell assays or in situ intestinal perfusion models. Use molecular dynamics simulations to assess protein binding affinity and metabolite-receptor interactions .

Methodological Frameworks for Data Interpretation

- Contradiction Analysis : When conflicting data arise (e.g., variable metabolite potency across studies), apply triangulation by cross-referencing in vitro, in vivo, and clinical datasets. Use sensitivity analysis to identify critical variables (e.g., assay pH, metabolite purity) contributing to discrepancies .

- Ethical and Regulatory Alignment : For human studies, align protocols with ICH E6/GCP guidelines, including rigorous adverse event monitoring and IB (Investigator’s Brochure) updates reflecting this compound’s safety profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.